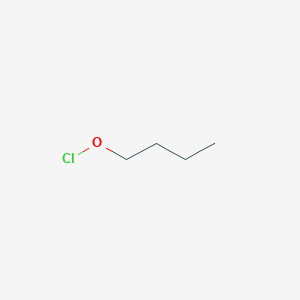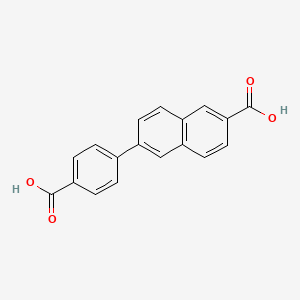![molecular formula C4H7Cl3Si B8608798 [(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
[(2Z)-but-2-en-1-yl]trichlorosilane
Descripción general
Descripción
Cis-2-Butenyltrichlorosilane: is an organosilicon compound with the molecular formula C4H7Cl3Si. It is characterized by the presence of a trichlorosilane group attached to a cis-2-butenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cis-2-Butenyltrichlorosilane can be synthesized through the hydrosilylation of cis-2-butene with trichlorosilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of cis-2-butenyltrichlorosilane involves the continuous flow of reactants through a reactor containing the catalyst. The process is optimized to maximize the conversion of cis-2-butene and minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cis-2-Butenyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a silane or silanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cis-2-Butenyltrichlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic transformations.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of cis-2-butenyltrichlorosilane involves its ability to form stable bonds with various substrates through the trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
- Vinyltrichlorosilane
- Allyltrichlorosilane
- (cis-2-Butenyl)methyldichlorosilane
Comparison: Cis-2-Butenyltrichlorosilane is unique due to its cis-2-butenyl moiety, which imparts distinct reactivity compared to its trans isomer or other alkenyltrichlorosilanes. This unique structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds .
Propiedades
Fórmula molecular |
C4H7Cl3Si |
|---|---|
Peso molecular |
189.54 g/mol |
Nombre IUPAC |
[(Z)-but-2-enyl]-trichlorosilane |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2- |
Clave InChI |
ZJDOJJKRTWHPOY-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\C[Si](Cl)(Cl)Cl |
SMILES canónico |
CC=CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Chlorophenylamino)methyl]benzoic acid](/img/structure/B8608729.png)

![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)

methyl]benzoyl chloride](/img/structure/B8608760.png)

![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)



![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)

![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)

